Ditert-butyl(methyl)phosphane;platinum
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Overview
Description
Ditert-butyl(methyl)phosphane;platinum is a coordination compound that features a platinum center coordinated to a phosphine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ditert-butyl(methyl)phosphane;platinum typically involves the reaction of a platinum precursor with ditert-butyl(methyl)phosphane. One common method is the reaction of platinum(II) chloride with ditert-butyl(methyl)phosphane in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl(methyl)phosphane;platinum undergoes various chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, such as halides or other phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, oxidizing agents, and other phosphines. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions involving this compound include substituted platinum complexes and phosphine oxides .
Scientific Research Applications
Ditert-butyl(methyl)phosphane;platinum has several scientific research applications:
Mechanism of Action
The mechanism of action of ditert-butyl(methyl)phosphane;platinum involves the coordination of the phosphine ligand to the platinum center, which can then interact with various substrates. The platinum center can facilitate the activation of substrates, leading to various chemical transformations . Molecular targets include DNA and other biomolecules, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ditert-butyl(methyl)phosphane;platinum include:
Triphenylphosphine;platinum: Another phosphine-platinum complex with different steric and electronic properties.
Di-tert-butylphosphine;platinum: A related compound with a different phosphine ligand.
Methylphosphine;platinum: A simpler phosphine-platinum complex.
Uniqueness
This compound is unique due to the bulky nature of the ditert-butyl(methyl)phosphane ligand, which can influence the reactivity and selectivity of the platinum center. This makes it a valuable compound for specific catalytic applications and research studies .
Properties
CAS No. |
64237-17-8 |
---|---|
Molecular Formula |
C18H42P2Pt |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
ditert-butyl(methyl)phosphane;platinum |
InChI |
InChI=1S/2C9H21P.Pt/c2*1-8(2,3)10(7)9(4,5)6;/h2*1-7H3; |
InChI Key |
GWWVIZXUDRXELW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C)C(C)(C)C.CC(C)(C)P(C)C(C)(C)C.[Pt] |
Origin of Product |
United States |
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